3-(3-Isopropylpiperazin-1-YL)propanoic acid
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Overview
Description
3-(3-Isopropylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylpiperazin-1-YL)propanoic acid typically involves the reaction of isopropylamine with piperazine, followed by the introduction of a propanoic acid group. One common method involves the following steps:
Formation of Isopropylpiperazine: Isopropylamine is reacted with piperazine in the presence of a suitable catalyst to form 3-isopropylpiperazine.
Introduction of Propanoic Acid Group: The resulting 3-isopropylpiperazine is then reacted with a propanoic acid derivative, such as propionyl chloride, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(3-Isopropylpiperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Isopropylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Piperazin-1-YL-propanoic acid: A structurally similar compound with a piperazine ring and a propanoic acid group.
Indole-3-propionic acid: Another compound with a propanoic acid group, but with an indole ring instead of a piperazine ring.
Uniqueness
3-(3-Isopropylpiperazin-1-YL)propanoic acid is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(3-propan-2-ylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)9-7-12(6-4-11-9)5-3-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
WIIDKLXWNRWHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1)CCC(=O)O |
Origin of Product |
United States |
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